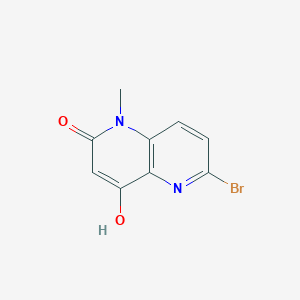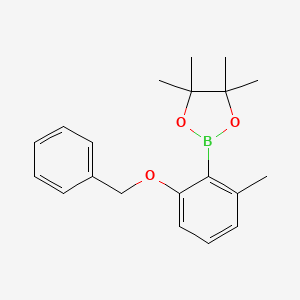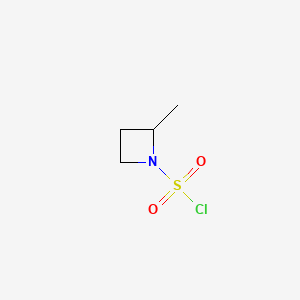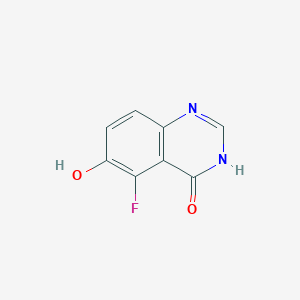
5-Fluoro-6-hydroxy-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-6-hydroxy-4(3H)-quinazolinone is a fluorinated quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The addition of fluorine and hydroxyl groups to the quinazolinone structure can significantly alter its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-hydroxy-4(3H)-quinazolinone typically involves the introduction of fluorine and hydroxyl groups into the quinazolinone core. One common method involves the reaction of 2-aminobenzamide with a fluorinating agent and a hydroxylating agent under controlled conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Fluoro-6-hydroxy-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 5-Fluoro-6-oxo-4(3H)-quinazolinone.
Reduction: Formation of 6-Hydroxy-4(3H)-quinazolinone.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
科学的研究の応用
5-Fluoro-6-hydroxy-4(3H)-quinazolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 5-Fluoro-6-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Hydroxy-4(3H)-quinazolinone: Lacks the fluorine atom, which may result in different biological activity.
5-Fluoro-4(3H)-quinazolinone: Lacks the hydroxyl group, which can affect its solubility and reactivity.
5-Fluoro-6-methoxy-4(3H)-quinazolinone: Contains a methoxy group instead of a hydroxyl group, which can alter its chemical properties.
Uniqueness
5-Fluoro-6-hydroxy-4(3H)-quinazolinone is unique due to the presence of both fluorine and hydroxyl groups, which can enhance its biological activity and chemical reactivity. The combination of these functional groups can lead to improved binding affinity to target proteins and increased stability under various conditions.
特性
分子式 |
C8H5FN2O2 |
|---|---|
分子量 |
180.14 g/mol |
IUPAC名 |
5-fluoro-6-hydroxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H5FN2O2/c9-7-5(12)2-1-4-6(7)8(13)11-3-10-4/h1-3,12H,(H,10,11,13) |
InChIキー |
KIHYKCCISHDTMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1N=CNC2=O)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



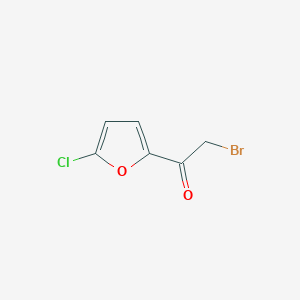
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B13936476.png)
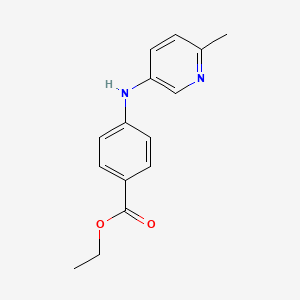
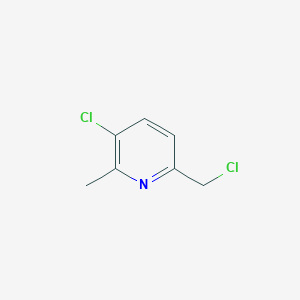
![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)
![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
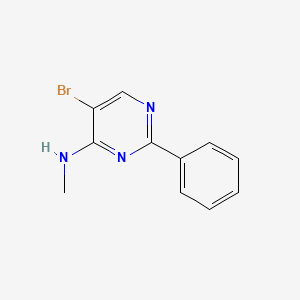
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)
![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)
